Silane, (1,1-dimethylethoxy)ethenyldimethyl-
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Overview
Description
Silane, (1,1-dimethylethoxy)ethenyldimethyl- is a chemical compound with the molecular formula C8H18OSi. It is a member of the organosilicon family, which are compounds containing carbon-silicon bonds. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethoxy)ethenyldimethyl- typically involves the reaction of dimethylvinylchlorosilane with tert-butyl alcohol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(CH3)2SiClCH=CH2+(CH3)3COH→(CH3)2Si(OtBu)CH=CH2+HCl
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethoxy)ethenyldimethyl- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethoxy)ethenyldimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Various functionalized silanes depending on the substituent introduced.
Scientific Research Applications
Silane, (1,1-dimethylethoxy)ethenyldimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism by which Silane, (1,1-dimethylethoxy)ethenyldimethyl- exerts its effects involves the formation of strong silicon-oxygen bonds. These bonds enhance the stability and reactivity of the compound. The vinyl group allows for further functionalization, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to biomolecules in biological systems or forming cross-linked networks in industrial applications .
Comparison with Similar Compounds
Similar Compounds
Silane, [(1,1-dimethylethyl)dioxy]ethenyldimethyl-: Similar in structure but with two tert-butoxy groups.
Dimethylvinylsilane: Lacks the tert-butoxy group, making it less reactive in certain applications.
Uniqueness
Silane, (1,1-dimethylethoxy)ethenyldimethyl- is unique due to the presence of both a vinyl group and a tert-butoxy group. This combination allows for a wide range of chemical modifications and applications, making it more versatile compared to similar compounds .
Properties
InChI |
InChI=1S/C8H17OSi/c1-8(2,3)9-6-7-10(4)5/h6-7H,1-5H3/b7-6+ |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJFCHMGVXGBLW-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC=C[Si](C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O/C=C/[Si](C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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